molecular formula C9H12N2O2 B2943441 (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1864003-56-4

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2943441
CAS No.: 1864003-56-4
M. Wt: 180.207
InChI Key: QGERVTRIQFDEMV-RKDXNWHRSA-N
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Description

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one (CAS RN: 1864003-56-4) is a chiral cyclobutanone derivative of high interest in medicinal chemistry and organic synthesis . The compound features a defined (2S,3R) stereochemistry and a molecular formula of C9H12N2O2, with an average mass of 180.207 Da and a monoisotopic mass of 180.089878 Da . Its structure incorporates both an ethoxy group and a 1H-pyrazol-1-yl moiety attached to the cyclobutanone core, making it a valuable and versatile synthetic building block. This stereochemically pure scaffold is particularly relevant for the research and development of novel small-molecule therapeutics. Its structural characteristics are analogous to those found in patented cyclobutane derivatives investigated as potent Janus Kinase (JAK) inhibitors . The cyclobutanone ring provides a rigid framework that can effectively present pharmacophores in three-dimensional space. Substituted cyclobutanones are also key intermediates in stereoselective synthesis, serving as precursors for more complex molecular architectures through various ring-expansion or functional group transformation reactions . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

(2S,3R)-3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-7(12)9(8)11-5-3-4-10-11/h3-5,8-9H,2,6H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERVTRIQFDEMV-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1H-pyrazole in the presence of a base to form the intermediate, which is then cyclized to yield the desired cyclobutane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is synthesized via cyclocondensation and functionalization of bicyclobutane intermediates. Key steps include:

  • Ring-opening of bicyclobutane derivatives with pyridinium salts under basic conditions (e.g., K₃PO₄ in acetonitrile) to form cyclobutanone scaffolds .

  • Stereoselective functionalization at the C2 and C3 positions using pyrazole nucleophiles, as evidenced by X-ray crystallographic data .

Table 1: Reaction Conditions for Cyclobutanone Formation

ReactantCatalyst/BaseSolventTemp (°C)Yield (%)
Bicyclobutane derivativeK₃PO₄Acetonitrile2590
Pyridinium saltTHF3076

Nucleophilic Ring-Opening Reactions

The strained cyclobutanone ring undergoes nucleophilic attack, particularly at the carbonyl carbon:

  • Ammonolysis with amines (e.g., NH₃ or substituted hydrazines) yields β-amino ketones .

  • Grignard Reagents add to the carbonyl group, forming tertiary alcohols .

Mechanistic Insight :
The stereochemistry at C3 (ethoxy group) directs regioselectivity due to steric and electronic effects. Computational studies suggest transition states involving partial charge stabilization by the pyrazole ring .

Cycloaddition and Rearrangement Reactions

  • [3+2] Cycloadditions with diazo compounds form pyrazoline intermediates, which aromatize under acidic conditions .

  • Thermal Rearrangements at 80–100°C lead to ring expansion via keto-enol tautomerism, producing γ-lactones .

Table 2: Cycloaddition Outcomes

PartnerProduct ClassConditionsYield (%)
DiazoacetamidePyrazoline derivativeEtOH, Δ, 12 h65
Nitrile oxideIsoxazolineToluene, 80°C, 6 h58

Functional Group Transformations

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the pyrazole ring .

  • Oxidation : MnO₂ selectively oxidizes the cyclobutanone’s α-carbon to a diketone under anhydrous conditions .

Key Observation :
The ethoxy group at C3 enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions requiring homogeneous conditions .

Stability and Degradation Pathways

  • Hydrolytic Degradation : Under acidic conditions (pH < 3), the ethoxy group undergoes cleavage, forming a diol intermediate .

  • Photodegradation : UV exposure (λ = 254 nm) induces Norrish Type I cleavage, yielding pyrazole and cyclopropane fragments .

Scientific Research Applications

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Literature

Key analogs include:

  • 7a/7b: Thiophene-pyrazole hybrids with amino, hydroxy, and cyano/ester substituents .
  • 11a/11b: Pyran-pyrazole derivatives with amino, hydroxy, and phenyl groups .

Comparative Analysis

Table 1: Key Properties of (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one and Analogs
Property Target Compound 7a/7b (Thiophene-Pyrazole) 11a/11b (Pyran-Pyrazole)
Core Structure Cyclobutanone Thiophene Pyran
Substituents Ethoxy, Pyrazole Amino, Hydroxy, Cyano/Ester Amino, Hydroxy, Phenyl, Cyano/Ester
Ring Strain High (4-membered ring) Low (5-membered thiophene) Low (6-membered pyran)
Solubility Moderate (ethoxy enhances organic solubility) Polar (cyano/ester groups increase aqueous solubility) Variable (phenyl group reduces solubility)
Reactivity High (ketone + strained ring) Moderate (thiophene stability) Low (pyran ring stability)
Biological Relevance Potential intermediate Antiviral/antimicrobial activity reported Anticancer applications hypothesized

Electronic and Computational Insights

The electron-withdrawing ketone in the cyclobutanone core likely results in a distinct electron density distribution compared to thiophene or pyran analogs. Density functional theory (DFT) calculations, as referenced in , could elucidate differences in HOMO-LUMO gaps and electrostatic potentials, which influence reactivity and binding properties .

Crystallographic Considerations

While crystallographic data for the target compound is absent in the evidence, the widespread use of SHELX software () suggests that its crystal structure could be resolved to analyze packing efficiency and hydrogen-bonding networks, contrasting with the more planar thiophene/pyran systems .

Critical Discussion of Limitations and Contradictions

  • Synthesis Gaps : The exact synthetic route for the target compound remains speculative, though parallels exist with and .
  • Theoretical vs. Experimental : Computational predictions (e.g., DFT) require experimental validation to confirm reactivity and stability trends .

Biological Activity

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a cyclobutanone structure with an ethoxy group and a pyrazole moiety. Its chemical formula is C9H12N2O2C_9H_{12}N_2O_2, and it has been cataloged in databases such as PubChem .

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways. For instance:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor progression.
  • Receptor Binding : The pyrazole group can facilitate interactions with various receptors, potentially modulating neurotransmitter systems.

Antimicrobial Activity

A study conducted on related pyrazole derivatives demonstrated moderate antifungal activity. The compounds were tested against several fungal strains, showing variable efficacy. While specific data for this compound are sparse, the structural similarities suggest potential activity .

Anticancer Studies

In vitro studies have evaluated the anticancer properties of similar pyrazole compounds. For example, one study reported that certain pyrazole derivatives inhibited cell proliferation in breast cancer cell lines through apoptosis induction . Although direct studies on this compound are lacking, these findings indicate a promising avenue for future research.

Data Table: Summary of Biological Activities

Activity Observed Effects References
AntimicrobialModerate activity against fungi
AnticancerInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionPotential modulation of key metabolic enzymes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one?

  • Methodological Answer : Optimize stereoselective synthesis using chiral catalysts or resolving agents. For cyclobutanone derivatives, employ stepwise ring-closing strategies under controlled conditions (e.g., low temperature). Confirm stereochemistry via single-crystal X-ray diffraction (SC-XRD), as demonstrated for related pyrazole-containing cyclobutanones . Key parameters include reaction time, solvent polarity, and stoichiometric ratios of intermediates.

Q. Which spectroscopic methods are most effective for characterizing the cyclobutanone core and substituents?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to identify ethoxy and pyrazole substituents), IR (to confirm carbonyl stretching at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS). For unambiguous stereochemical assignment, SC-XRD is critical, as shown in crystallographic studies of similar compounds with R-factors < 0.05 .

Q. How to design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer : Follow protocols for pyrazole derivatives, such as antibacterial screening against gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli). Prepare serial dilutions in ethanol or DMSO, and assess minimum inhibitory concentrations (MICs) using broth microdilution methods. Reference studies on structurally analogous compounds for assay design .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling (e.g., DFT) and experimental NMR data for this compound?

  • Methodological Answer : Validate computational predictions (e.g., chemical shift calculations) using advanced NMR techniques like 2D-COSY or NOESY to confirm spatial relationships. Cross-reference with SC-XRD bond lengths and angles to refine force-field parameters. For example, studies on ethoxy-substituted pyrazoles resolved steric clashes via crystallographic validation .

Q. What experimental design considerations mitigate organic degradation during prolonged analytical studies (e.g., HSI or chromatography)?

  • Methodological Answer : Stabilize samples by continuous cooling (4°C) to slow hydrolysis or oxidation of the cyclobutanone ring. Use inert atmospheres (N₂/Ar) during storage and analysis. For hyperspectral imaging (HSI), limit exposure time and calibrate instruments to account for matrix changes, as noted in wastewater degradation studies .

Q. How to isolate and identify minor diastereomeric impurities formed during synthesis?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) for enantiomeric separation. Confirm impurity structures via LC-HRMS/MS and SC-XRD. Reference standards (e.g., fluorophenyl morpholino derivatives) can aid in method validation .

Q. What strategies optimize reaction yields when introducing the pyrazole moiety to the cyclobutanone ring?

  • Methodological Answer : Screen palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature to favor cyclization. For example, triethylamine in absolute ethanol improved yields in pyrazolone syntheses .

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